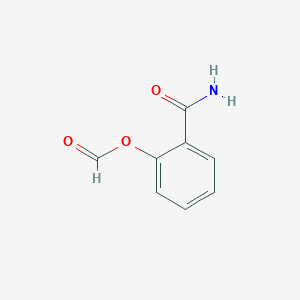
2-Carbamoylphenyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbamoylphenyl formate is an organic compound with the molecular formula C8H7NO3 It is a derivative of phenyl formate, where the phenyl group is substituted with a carbamoyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-carbamoylphenyl formate typically involves the reaction of 2-aminobenzoic acid with formic acid or its derivatives. One common method is the esterification of 2-aminobenzoic acid with formic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Carbamoylphenyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-aminobenzoic acid and formic acid.
Reduction: It can be reduced to form 2-carbamoylphenyl methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-Aminobenzoic acid and formic acid.
Reduction: 2-Carbamoylphenyl methanol.
Substitution: Various substituted phenyl formates depending on the nucleophile used.
Scientific Research Applications
2-Carbamoylphenyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formate esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-carbamoylphenyl formate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis of esters. The carbamoyl group can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their function and activity.
Comparison with Similar Compounds
Phenyl formate: Lacks the carbamoyl group, making it less reactive in certain chemical reactions.
2-Aminobenzoic acid: The precursor to 2-carbamoylphenyl formate, with different reactivity due to the absence of the formate ester group.
2-Carbamoylphenyl methanol: The reduced form of this compound, with different chemical properties.
Uniqueness: this compound is unique due to the presence of both the carbamoyl and formate ester groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
90354-57-7 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(2-carbamoylphenyl) formate |
InChI |
InChI=1S/C8H7NO3/c9-8(11)6-3-1-2-4-7(6)12-5-10/h1-5H,(H2,9,11) |
InChI Key |
DGVIISLJHPSLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)

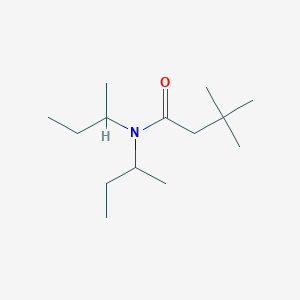

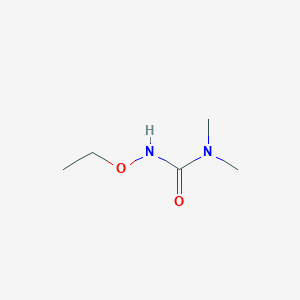
![2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14349440.png)
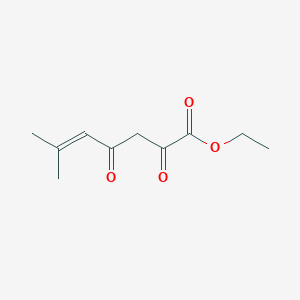
![6-Cyclohexylpyrazolo[1,5-a]pyrimidine](/img/structure/B14349446.png)

![2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14349452.png)
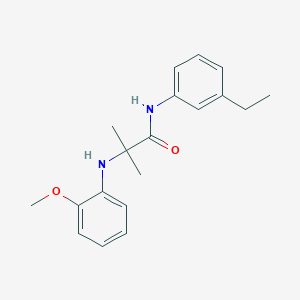
![Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate](/img/structure/B14349460.png)
